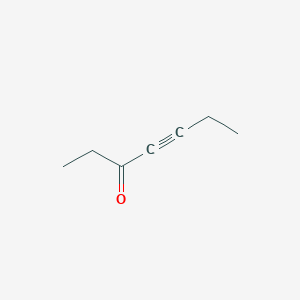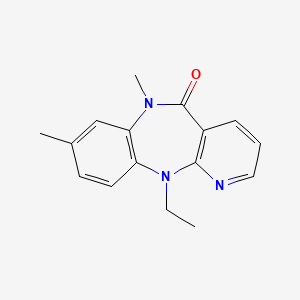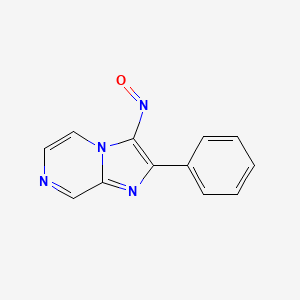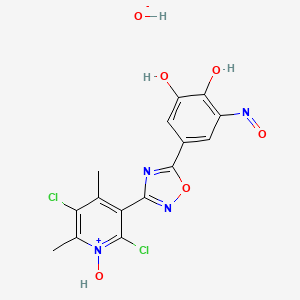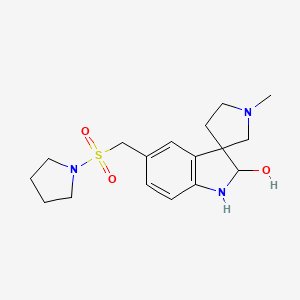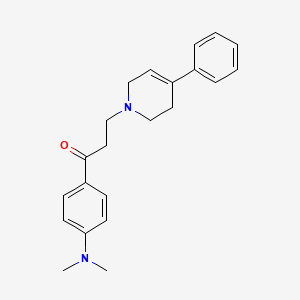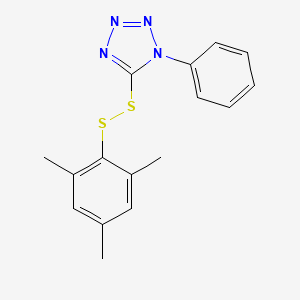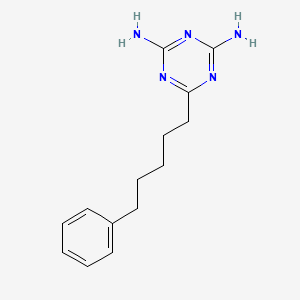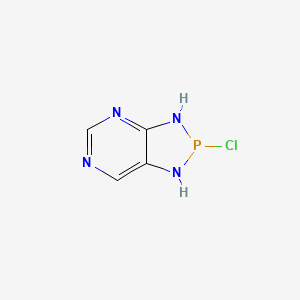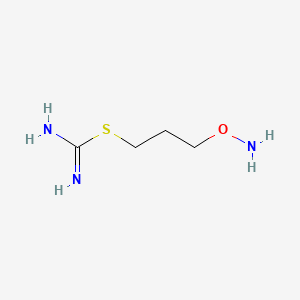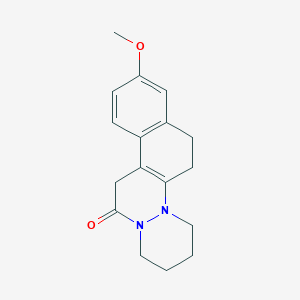
9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” typically involves multi-step organic reactions. The process may start with the formation of the core heterocyclic structure, followed by the introduction of the methoxy group and other functional groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
“9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” could be investigated for its potential biological activity. This includes studying its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Researchers may investigate its ability to modulate specific biological targets, such as enzymes or receptors, to develop new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its heterocyclic structure may impart desirable characteristics, such as stability and reactivity, to the materials.
Wirkmechanismus
The mechanism of action of “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” include other heterocyclic compounds with comparable structures and functional groups. Examples may include:
- 1,2,3,4-Tetrahydroquinoline derivatives
- Benzimidazole derivatives
- Pyridazine derivatives
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
22020-78-6 |
|---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
14-methoxy-2,7-diazatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),11(16),12,14-tetraen-8-one |
InChI |
InChI=1S/C17H20N2O2/c1-21-13-5-6-14-12(10-13)4-7-16-15(14)11-17(20)19-9-3-2-8-18(16)19/h5-6,10H,2-4,7-9,11H2,1H3 |
InChI-Schlüssel |
QEMIBERVKDTUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)N4CCCCN4C(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



